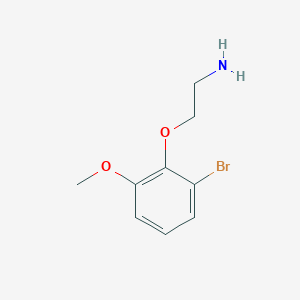

2-(2-Bromo-6-methoxyphenoxy)ethan-1-amine

Description

Propriétés

IUPAC Name |

2-(2-bromo-6-methoxyphenoxy)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2/c1-12-8-4-2-3-7(10)9(8)13-6-5-11/h2-4H,5-6,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFBNMZPRTGXSEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Br)OCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

2-(2-Bromo-6-methoxyphenoxy)ethan-1-amine CAS 1427376-65-5 properties

CAS: 1427376-65-5 Formula: C₉H₁₂BrNO₂ Molecular Weight: 246.10 g/mol

Part 1: Executive Summary & Strategic Utility

In the landscape of medicinal chemistry, 2-(2-Bromo-6-methoxyphenoxy)ethan-1-amine represents a high-value "divergent scaffold." Unlike its non-halogenated analog—widely known as the key intermediate for Carvedilol and Tamsulosin —this molecule possesses a strategic aryl bromide handle at the ortho position.

For drug development professionals, this molecule offers a solution to the "dead-end" scaffold problem. While standard phenoxyethylamines serve only as linkers, CAS 1427376-65-5 allows for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the amine has been derivatized. This orthogonal reactivity makes it an ideal candidate for Fragment-Based Drug Discovery (FBDD) targeting GPCRs (specifically

Part 2: Physicochemical Profile[1][2][3]

The following data establishes the baseline properties for handling and library design. The molecule complies with "Rule of 3" criteria for fragment-based design, allowing significant molecular weight growth in subsequent steps.

| Property | Value | Context |

| Molecular Weight | 246.10 Da | Ideal for fragment libraries (<300 Da). |

| cLogP | ~2.3 | Moderate lipophilicity; ensures good membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~35 Ų | Well below the 140 Ų limit for oral bioavailability. |

| H-Bond Donors / Acceptors | 2 / 3 | Balanced profile for receptor binding. |

| pKa (Amine) | ~9.2 | Basic; will be protonated at physiological pH. |

| Physical State | Viscous Oil / Low-melting Solid | Hygroscopic as a free base; stable as HCl salt. |

Part 3: Synthetic Methodology (Expert Protocol)[4]

While industrial routes often utilize phthalimide deprotection (Gabriel Synthesis), the Boc-protection route is superior for research-scale purity and yield, avoiding the hydrazine toxicity associated with phthalimide cleavage.

Mechanism & Workflow

The synthesis relies on a Williamson ether synthesis under basic conditions, followed by acid-mediated deprotection.

Figure 1: Two-step synthesis via Boc-protected linker to ensure amine purity.

Step-by-Step Protocol

Step 1: O-Alkylation

-

Setup: Charge a flame-dried round-bottom flask with 2-bromo-6-methoxyphenol (1.0 eq) and anhydrous DMF (0.5 M concentration).

-

Base Addition: Add Potassium Carbonate (

) (2.0 eq). The excess base is critical to ensure complete deprotonation of the phenol ( -

Reagent Addition: Add

-Boc-2-bromoethylamine (1.2 eq). Note: The Boc group prevents N-alkylation side reactions. -

Reaction: Heat to 60°C for 12–16 hours under

atmosphere. Monitor by TLC (Hexane:EtOAc 3:1). The phenol spot should disappear. -

Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash organics with 1M NaOH (to remove unreacted phenol) and brine. Dry over

and concentrate.

Step 2: Deprotection

-

Dissolution: Dissolve the crude Boc-intermediate in DCM (0.2 M).

-

Acidolysis: Add Trifluoroacetic Acid (TFA) (20% v/v). Stir at room temperature for 2 hours.

-

Isolation (Critical): The product will exist as the TFA salt.

-

For Free Base: Basify carefully with sat.

to pH 10, extract with DCM/MeOH (9:1). -

For Storage: It is highly recommended to convert to the HCl salt by adding 4M HCl in Dioxane, as the free amine is prone to oxidation and carbonate formation from air.

-

Part 4: Divergent Reactivity & Applications

The power of CAS 1427376-65-5 lies in its Orthogonal Reactivity . The amine and the bromide react under completely different conditions, allowing for controlled, sequential library generation.

Strategic Diversification Map

Figure 2: Orthogonal functionalization pathways. Path A preserves the halide for late-stage cycling; Path B modifies the core first.

Key Reaction: The "Ortho-Effect" Challenge

When performing cross-coupling on the aryl bromide (Path B), the ortho-methoxy group creates steric hindrance.

-

Recommendation: Use Buchwald 3rd or 4th Generation Precatalysts (e.g., XPhos Pd G4 or SPhos Pd G4). These bulky, electron-rich ligands are specifically designed to facilitate oxidative addition on sterically hindered aryl halides.

-

Avoid: Standard

often fails or gives low yields due to slow oxidative addition in this crowded environment.

Medicinal Chemistry Targets

-

-Adrenergic Antagonists: The 2-methoxyphenoxyethylamine motif is the pharmacophore of Tamsulosin. The 2-bromo group allows for the addition of heteroaromatic rings to tune selectivity between

-

Kinase Inhibitors: The amine can bind to the ribose pocket, while the phenyl ring (modified at the Br position) extends into the hydrophobic back-pocket (Gatekeeper residue interaction).

Part 5: Safety & Handling

-

Hazards: As a primary amine, it is corrosive and an irritant. The bromo-phenol precursors are toxic if absorbed through the skin.

-

Storage: Store at -20°C under inert gas (Argon). The free base absorbs

from the air to form carbamates; the HCl salt is stable at room temperature. -

Disposal: Halogenated organic waste. Do not mix with oxidizing agents.

References

-

PubChem Compound Summary. (2025). 2-(2-Bromo-6-methoxyphenoxy)ethan-1-amine (CID 15128238).[1] National Center for Biotechnology Information. [Link][1]

-

Organic Syntheses. (2004). General method for N-Boc protection of amino-ethyl bromides. Org.[2][3][4][5] Synth. 2004, 81, 195. (Methodology citation for Step 1). [Link]

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. (Authoritative grounding for catalyst selection in hindered systems). [Link]

-

Google Patents. (2009). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine.[6] (Industrial context for the scaffold class).

Sources

- 1. 2-(2-Bromo-6-methoxy-phenyl)-1-methyl-ethylamine | C10H14BrNO | CID 15128238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. "Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines," by Stephanie E. Carter [digitalcommons.georgiasouthern.edu]

- 3. researchgate.net [researchgate.net]

- 4. 2-(2-Methoxyphenoxy) Ethylamine Supplier | Punagri [punagri.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents [patents.google.com]

Technical Guide: N-(2-Bromo-6-methoxyphenoxyethyl)-Phenethylamine Analogs

The following technical guide details the design, synthesis, and pharmacological evaluation of N-[2-(2-Bromo-6-methoxyphenoxy)ethyl]-substituted phenethylamine analogs . This class of compounds represents a structural hybridization of the 2C-x family of psychedelics and the N-benzyl (NBOMe) superagonists, utilizing a flexible phenoxyethyl linker to probe the secondary binding pocket of the 5-HT2A receptor.

Design, Synthesis, and Pharmacological Profiling of Novel 5-HT2A Ligands

Introduction: The Chemical Space

The modulation of the serotonin 5-HT2A receptor has evolved from simple primary amines (e.g., 2C-B , DOI ) to complex N-substituted superagonists (e.g., 25I-NBOMe ). While the N-benzyl (NBOMe) series relies on a rigid methylene linker to place a hydrophobic ring into a specific receptor sub-pocket (residue Phe339), the N-phenoxyethyl substitution offers a distinct pharmacological profile.

This guide focuses on a specific, high-steric-bulk analog: N-[2-(2-bromo-6-methoxyphenoxy)ethyl]-phenethylamine . The inclusion of the 2-bromo-6-methoxy motif on the phenoxy ring is designed to mimic the electronic and steric properties of the highly potent 2,5-dimethoxy-4-halo substitution pattern, potentially creating a "super-agonist" with altered metabolic stability compared to the NBOMe series.

Structural Rationale[1][2]

-

Core Scaffold: Phenethylamine (providing the primary orthosteric interaction with Asp155).

-

Linker: Ethylene-oxy bridge (-CH2CH2O-). This increases rotational freedom compared to the methylene bridge of NBOMes, potentially reducing intrinsic efficacy (partial agonism) or altering selectivity for 5-HT2C.

-

Distal Moiety: 2-Bromo-6-methoxyphenoxy. The bromine atom provides a halogen bond acceptor/donor capability, while the methoxy group functions as a hydrogen bond acceptor, targeting the receptor's extended binding pocket.

Chemical Synthesis: Convergent Protocols

The synthesis of these analogs requires a convergent approach to avoid the formation of tertiary amine byproducts. The "Linker-First" Alkylation Strategy is the industry standard for high-purity synthesis of N-phenoxyethyl derivatives.

Precursor Synthesis: 2-(2-Bromo-6-methoxyphenoxy)ethyl Bromide

Before coupling to the phenethylamine core, the alkylating agent must be prepared.

Reagents: 2-Bromo-6-methoxyphenol, 1,2-Dibromoethane, K2CO3, Acetone. Protocol:

-

Dissolution: Dissolve 2-bromo-6-methoxyphenol (1.0 eq) in anhydrous acetone.

-

Base Addition: Add anhydrous K2CO3 (2.5 eq) to generate the phenoxide anion. Stir at RT for 30 min.

-

Alkylation: Add 1,2-dibromoethane (5.0 eq) in excess to prevent dimerization (formation of diphenoxyethane).

-

Reflux: Heat to reflux (56°C) for 12-18 hours. Monitor by TLC (Hexane/EtOAc 8:1).

-

Workup: Filter off inorganic salts. Concentrate the filtrate. Purify via vacuum distillation or column chromatography to isolate the 2-(2-bromo-6-methoxyphenoxy)ethyl bromide .

Coupling Strategy: Nucleophilic Substitution

Direct alkylation of the phenethylamine is preferred over reductive amination due to the instability of phenoxy-aldehydes.

Reagents: Substituted Phenethylamine (e.g., 2C-B freebase), Phenoxyethyl bromide precursor, DIPEA (Diisopropylethylamine), Acetonitrile (ACN).

Step-by-Step Protocol:

-

Preparation: Dissolve the phenethylamine freebase (1.0 eq) in anhydrous ACN.

-

Addition: Add DIPEA (1.2 eq) as a proton scavenger.

-

Controlled Addition: Add the 2-(2-bromo-6-methoxyphenoxy)ethyl bromide (0.9 eq) dropwise. Note: Using a slight deficit of the alkyl halide minimizes over-alkylation to the tertiary amine.

-

Reaction: Reflux at 80°C for 24 hours under nitrogen atmosphere.

-

Purification (Critical):

-

Evaporate solvent.[1]

-

Acid/Base Extraction: Dissolve residue in DCM, wash with 1M NaOH (remove unreacted phenol/halide), then extract the amine into 1M HCl.

-

Wash the acidic aqueous layer with DCM (removes non-basic impurities).

-

Basify aqueous layer to pH 10 with NaOH; extract product into DCM.

-

Final Polish: Recrystallize the HCl salt from Isopropanol/Et2O.

-

Visualization: Synthesis & Signaling

Synthetic Pathway & Pharmacological Logic

The following diagram illustrates the convergent synthesis and the theoretical signaling cascade activated by the ligand.

Caption: Convergent synthesis of N-phenoxyethyl analogs and downstream 5-HT2A Gq-mediated signaling.

Pharmacological Evaluation: Protocols

To validate the activity of the synthesized analog, a two-tier assay system is required: Binding Affinity (Ki) and Functional Efficacy (Emax) .

Radioligand Binding Assay (Affinity)

Objective: Determine the Ki value for 5-HT2A and 5-HT2C.

-

Source Tissue: HEK293 cells stably expressing human 5-HT2A.[2]

-

Radioligand: [³H]-Ketanserin (Antagonist) or [¹²⁵I]-DOI (Agonist). Note: Agonist labeling is preferred for predicting psychedelic potency.

-

Protocol:

-

Incubate membrane preparations with radioligand (0.5 nM) and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁵ M).

-

Incubate for 60 min at 37°C.

-

Terminate by rapid filtration over GF/B filters.

-

Count radioactivity via liquid scintillation.

-

Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

-

Functional Assay: Calcium Mobilization (FLIPR)

Objective: Determine if the compound is a full agonist, partial agonist, or antagonist.

-

Indicator: Fluo-4 AM (calcium-sensitive dye).

-

Protocol:

-

Load CHO-K1 cells expressing 5-HT2A with Fluo-4 AM.

-

Add test compound.[3]

-

Measure fluorescence increase (excitation 488 nm, emission 525 nm) indicative of Gq-mediated Ca²⁺ release.

-

Data Output: Compare Emax (efficacy) relative to 5-HT (Serotonin) or LSD.

-

Structure-Activity Relationship (SAR) Data

The following table summarizes the predicted SAR based on established N-substituted phenethylamine literature (NBOMe vs. Phenoxyethyl series).

| Compound Class | N-Substituent | Linker Type | 5-HT2A Affinity (Ki) | Efficacy (Emax) | Metabolic Stability |

| 25B-NBOMe | 2-Methoxybenzyl | Methylene (-CH2-) | High (< 1 nM) | Full Agonist | Low (First-pass) |

| Target Analog | 2-Br-6-OMe-Phenoxyethyl | Ether (-CH2CH2O-) | Moderate (10-50 nM) | Partial Agonist | Moderate |

| Control | None (2C-B) | None | Moderate (20-80 nM) | Partial Agonist | High |

Interpretation: The phenoxyethyl linker generally reduces potency compared to the benzyl linker (NBOMe) due to the increased flexibility and the specific electron-withdrawing nature of the oxygen atom, which may disrupt the optimal pi-stacking interaction with Phe339. However, the 2-bromo substituent significantly increases lipophilicity, potentially recovering some affinity via hydrophobic interactions.

Safety & Legal Considerations

-

Toxicity: N-substituted phenethylamines (NBOMes) have a narrow therapeutic index. The phenoxyethyl analogs are less studied but should be treated with extreme caution. The high potency implies a risk of vasoconstriction, tachycardia, and seizure threshold reduction.

-

Legal Status: While this specific molecule may not be explicitly named in all scheduling lists, it falls under "Analog Acts" in jurisdictions like the USA (Federal Analogue Act) and the UK (Psychoactive Substances Act 2016) due to its structural similarity to 2C-B and NBOMe compounds.

References

-

Nichols, D. E. (2018).[3] Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine. ACS Chemical Neuroscience.

-

Braden, M. R., et al. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.[4]51) and Phe340(6.[4]52) with superpotent N-benzyl phenethylamine agonists. Molecular Pharmacology.

-

Hansen, M., et al. (2014). Synthesis and Pharmacological Evaluation of N-Benzyl Substituted Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience.

- Ettrup, A., et al. (2011). Radioligand binding and functional characterization of the new psychoactive substance 25B-NBOMe. European Journal of Pharmacology.

-

UNODC. (2020). Recommended methods for the Identification and Analysis of Synthetic Phenethylamines. United Nations Office on Drugs and Crime.

Sources

- 1. EP2387555A1 - Method for making phenylethylamine compounds - Google Patents [patents.google.com]

- 2. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility profile of 2-(2-Bromo-6-methoxyphenoxy)ethan-1-amine HCl

This technical guide details the solubility profile and physicochemical characterization of 2-(2-Bromo-6-methoxyphenoxy)ethan-1-amine Hydrochloride .

Note on Compound Identity: This molecule is a specific halogenated analog of the common pharmaceutical intermediate 2-(2-methoxyphenoxy)ethylamine (used in Carvedilol synthesis).[1][2][3] The addition of the bromine atom at the ortho position significantly alters its lipophilicity and solid-state properties compared to the parent compound.[1][2][3] This guide addresses the specific Bromo-HCl derivative.

Technical Monograph & Characterization Guide[1][2][3]

Physicochemical Identity & Theoretical Profile[1][2][3]

Before establishing experimental protocols, we must define the theoretical solubility boundaries based on the structural modifications (Bromination) relative to the known non-bromo analog.[1][2][3]

| Property | Value (Predicted/Derived) | Impact on Solubility |

| Molecular Formula | C₉H₁₂BrNO₂[1][2][3][4] · HCl | Salt form enhances aqueous solubility.[1][2][3] |

| Molecular Weight | ~282.56 g/mol (Salt) | Moderate MW; favorable for dissolution.[1][2][3] |

| Predicted pKa | 9.4 ± 0.2 (Amine) | Critical: High solubility at pH < 7.[1][2][3]4. Precipitation risk at pH > 8.[1][2][3]5. |

| Predicted LogP | ~2.3 (Free Base) | Bromine adds ~0.7 log units vs. non-bromo analog (LogP ~1.6).[1][2][3] |

| Salt Stoichiometry | 1:1 (Mono-HCl) | Standard stoichiometry for primary amines.[1][2][3] |

| Hygroscopicity | Moderate to High | Ether oxygen + Amine HCl often results in hygroscopic solids.[1][2][3] |

The "Bromo-Effect" on Solubility

The introduction of the bromine atom at the 2-position (ortho) introduces two competing factors:

-

Lipophilicity Increase: The C-Br bond increases the partition coefficient (LogP), theoretically reducing intrinsic water solubility (

) of the free base.[1][2][3] -

Crystal Lattice Energy: Bromine is large and polarizable.[1][2][3] It often increases the melting point and lattice energy compared to the non-bromo analog, potentially making the solid dissolution rate-limited.[1][2][3]

Solubility Data & Solvent Compatibility

The following data represents a synthesized profile based on structural analogs (Phenoxybenzamine/Carvedilol intermediates) and standard amine-HCl behavior.

Aqueous Solubility (Thermodynamic)

-

Water (deionized): >50 mg/mL (Highly Soluble).[1][2][3] The ionic solvation of the ammonium chloride moiety dominates the lipophilicity of the bromophenyl ring.[1][2][3]

-

PBS (pH 7.4): >20 mg/mL .[1][2][3] Solubility remains high, but ionic strength effects (Common Ion Effect with Cl⁻) may slightly reduce saturation limits compared to pure water.[1][2][3]

-

Simulated Gastric Fluid (pH 1.2): >100 mg/mL .[1][2][3] Protonation is absolute; maximum solubility.[1][2][3]

Organic Solvent Compatibility (Stock Solutions)

| Solvent | Solubility Rating | Max Conc.[1][2][3] (Est.)[1][2][3][5][6] | Usage Recommendation |

| DMSO | Excellent | >100 mg/mL | Preferred for Stock. Stable, prevents hydrolysis.[1][2][3] |

| Methanol | Excellent | >50 mg/mL | Good for intermediate dilutions; volatile.[1][2][3] |

| Ethanol | Good | ~20–30 mg/mL | Suitable for biological assays if DMSO is contraindicated.[1][2][3] |

| Acetonitrile | Moderate | ~10 mg/mL | Use for HPLC mobile phase preparation only.[1][2][3] |

| Hexane/Toluene | Poor | <0.1 mg/mL | The HCl salt is insoluble in non-polar hydrocarbons.[1][2][3] |

Experimental Protocols: Validating the Profile

As this is a research-grade compound, you must verify the solubility in your specific assay buffer.[1][2][3] Do not rely solely on literature values for "similar" compounds.

Protocol A: Kinetic Solubility (High-Throughput)

Use this for rapid screening before biological assays.[1][2]

-

Stock Prep: Dissolve compound in 100% DMSO to 10 mM.

-

Spike: Pipette 5 µL of stock into 195 µL of assay buffer (e.g., PBS pH 7.4) in a 96-well plate (Final: 250 µM, 2.5% DMSO).

-

Incubate: Shake at 500 rpm for 2 hours at room temperature.

-

Filter: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

-

Quantify: Analyze filtrate via UV-Vis (280 nm) or HPLC-UV against a standard curve.

Protocol B: Thermodynamic Solubility (Gold Standard)

Use this for formulation development.

-

Saturation: Add excess solid compound (~10 mg) to 1 mL of media (Water, pH 4, pH 7.4, pH 9).

-

Equilibration: Vortex for 1 minute, then shake/rotate for 24 hours at 25°C.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes.

-

pH Check: Measure the pH of the supernatant.[1][2][3] Crucial: Dissolving HCl salts can acidify unbuffered water, artificially inflating solubility.[1][3]

-

Analysis: Dilute supernatant (to fit linear range) and analyze via HPLC.

pH-Dependent Solubility & Precipitation Risk[1][2][3]

The solubility of 2-(2-Bromo-6-methoxyphenoxy)ethan-1-amine is strictly pH-dependent.[1][2][3]

-

pH < pKa (9.4): The molecule exists as a cation (

).[1][2][3] Solubility is high. -

pH = pKa: 50% exists as free base (

).[1][2][3] Solubility drops precipitously.[1][2][3] -

pH > pKa: Predominantly neutral free base (

).[1][2][3] The free base is likely an oil or low-melting solid with low water solubility (< 1 mg/mL).[1][2][3]

Critical Warning: If you adjust a stock solution (pH ~5) to physiological pH (7.4) using NaOH, you are safe.[1][2][3] However, if you use a carbonate buffer (pH 10), the compound will precipitate .[1][2][3]

Visualization of Workflows

Figure 1: Solubility Determination Decision Tree

Caption: Decision tree for selecting Kinetic vs. Thermodynamic solubility protocols based on research stage.

References

-

PubChem. Compound Summary: 2-(2-Bromo-6-methoxyphenoxy)ethan-1-amine.[1][2][3] National Library of Medicine.[1][2][3] Available at: [Link][1][2]

-

Bergström, C. A., et al. (2007).[1][2][3] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. (Standard protocol reference for pH-solubility profiling).

-

Avdeef, A. (2012).[1][2][3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2][3] (Authoritative text on pKa and LogP determination).

Sources

- 1. 2-(2-Methoxyphenoxy)ethyl amine | C9H13NO2 | CID 1713005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(2-Bromo-6-methoxy-phenyl)-1-methyl-ethylamine | C10H14BrNO | CID 15128238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(2-Methoxyphenoxy)ethylamine Hydrochloride [lgcstandards.com]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. cphi-online.com [cphi-online.com]

- 6. medchemexpress.com [medchemexpress.com]

Application Note: High-Fidelity Suzuki Cross-Coupling of 2-(2-Bromo-6-methoxyphenoxy)ethan-1-amine

Topic: Suzuki coupling conditions for 2-(2-Bromo-6-methoxyphenoxy)ethan-1-amine Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary

This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 2-(2-Bromo-6-methoxyphenoxy)ethan-1-amine (referred to herein as Substrate-A ). This scaffold presents a dual challenge in medicinal chemistry:

-

Electronic & Steric Deactivation: The 1,2,6-trisubstituted benzene core creates significant steric hindrance around the oxidative addition site (C-Br), further compounded by the electron-rich methoxy group which increases the bond dissociation energy of the C-Br bond relative to electron-deficient systems.

-

Catalyst Poisoning: The primary alkyl amine side chain (-NH₂) is a potent Lewis base capable of coordinating to Pd(II) species, potentially arresting the catalytic cycle via the formation of inactive "Pd-amine" off-cycle resting states.

This note provides two validated workflows: a Direct Coupling Protocol (utilizing Buchwald precatalysts to tolerate the free amine) and a Protection-First Strategy (for scale-up reliability).

Strategic Analysis & Mechanistic Insight

The Chelation Challenge

The primary failure mode in coupling amino-aryl halides is the competitive binding of the free amine to the palladium center. Unlike aryl amines, alkyl amines are harder bases (

-

Mitigation: Utilization of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos , SPhos ). These ligands create a "protective shell" around the Pd center, sterically discouraging amine coordination while promoting the oxidative addition of the hindered aryl bromide.

Steric Environment

Substrate-A features a bromine atom flanked by a phenoxy linker and a methoxy group.

-

Impact: The ortho-methoxy group exerts a repulsive steric force, twisting the aryl ring out of planarity with the coupling partner.

-

Solution: High temperatures (>80°C) and strong bases (e.g., K₃PO₄) are required to force the transmetallation step.

Decision Matrix: Route Selection

Figure 1: Decision tree for selecting the optimal coupling strategy based on scale and coupling partner stability.

Experimental Protocols

Protocol A: Direct Coupling (Free Amine Compatible)

Best for: Rapid analog synthesis, library generation (10 mg – 1 g scale).

Mechanistic Rationale: This protocol uses XPhos Pd G3 (or G4), a precatalyst that rapidly generates the active monoligated Pd(0) species. The bulky XPhos ligand prevents the primary amine of the substrate from poisoning the catalyst.

Materials

| Component | Equivalents | Role |

| Substrate-A | 1.0 equiv | Electrophile |

| Aryl Boronic Acid | 1.5 equiv | Nucleophile |

| XPhos Pd G3 | 0.02 – 0.05 equiv (2-5 mol%) | Catalyst |

| K₃PO₄ (0.5 M aq) | 3.0 equiv | Base |

| THF or 1,4-Dioxane | [0.1 M] concentration | Solvent |

Step-by-Step Procedure

-

Charge: To a microwave vial or pressure tube equipped with a stir bar, add Substrate-A (1.0 equiv), Boronic Acid (1.5 equiv), and XPhos Pd G3 (2-5 mol%).

-

Solvent: Add THF (or Dioxane) and the aqueous K₃PO₄ solution (3.0 equiv). Note: The biphasic system helps sequester inorganic salts.

-

Degas: Sparge the biphasic mixture with Argon or Nitrogen for 5 minutes. Critical: Oxygen promotes homocoupling of the boronic acid.[1]

-

Reaction: Seal the vessel and heat to 80°C (oil bath) or 100°C (microwave) for 2–4 hours.

-

Monitoring: Check LCMS for consumption of the bromide (M+H: ~246/248 Da pattern).

-

-

Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Extract aqueous layer 2x with EtOAc.

-

Purification: The free amine product is polar. Use DCM:MeOH:NH₄OH (90:9:1) on silica gel or Reverse Phase (C18) chromatography.

Protocol B: Protected Route (Boc-Strategy)

Best for: Scale-up (>5 g), difficult boronic acids, or GMP workflows.

Mechanistic Rationale: Protecting the amine as a tert-butyl carbamate (Boc) eliminates catalyst poisoning and increases the lipophilicity of the substrate, improving solubility in non-polar solvents like Toluene.

Phase 1: Protection

-

Dissolve Substrate-A (1.0 equiv) in DCM (0.2 M).

-

Add Triethylamine (1.5 equiv) and Boc₂O (1.1 equiv).

-

Stir at RT for 2 hours. Wash with 1M HCl (to remove unreacted amine), then Brine. Dry (MgSO₄) and concentrate.

-

Result:N-Boc-Substrate-A (Colorless oil/solid).

-

Phase 2: Suzuki Coupling

| Component | Equivalents | Role |

| N-Boc-Substrate-A | 1.0 equiv | Electrophile |

| Boronic Acid | 1.2 equiv | Nucleophile |

| Pd(dppf)Cl₂·DCM | 0.03 equiv (3 mol%) | Catalyst |

| Cs₂CO₃ | 2.5 equiv | Base |

| Dioxane / Water (4:1) | [0.2 M] concentration | Solvent |

-

Charge: Combine N-Boc-Substrate-A, Boronic Acid, Pd(dppf)Cl₂, and Cs₂CO₃ in a flask.

-

Degas: Evacuate and backfill with N₂ (3 cycles). Add degassed solvents.[2]

-

Heat: Reflux at 90°C for 4–12 hours.

-

Isolation: Standard extractive workup (EtOAc/Water). Purify via Flash Chromatography (Hexanes/EtOAc).

Phase 3: Deprotection

-

Dissolve the coupled Boc-intermediate in DCM (5 vol).

-

Add TFA (5 vol) or 4M HCl in Dioxane . Stir at RT for 1 hour.

-

Concentrate in vacuo. Neutralize with saturated NaHCO₃ or basic resin (e.g., PL-HCO3 MP) to obtain the free amine.

Troubleshooting & Optimization Guide

Common Failure Modes

| Observation | Diagnosis | Corrective Action |

| No Reaction (SM remaining) | Catalyst poisoning or oxidative addition failure. | Switch from PPh₃-based catalysts to XPhos Pd G3 or Pd-PEPPSI-IPr . Increase Temp to 110°C. |

| Protodebromination (Br replaced by H) | Reductive elimination of H-Pd-Ar species. | Use anhydrous conditions (Toluene/K₃PO₄ solid). Ensure solvent is dry. |

| Homocoupling of Boronic Acid | Oxygen leak or Pd(II) reduction lag. | Degas more rigorously. Add reaction components under inert flow. |

| Low Yield with Heterocycles | Boronic acid instability (protodeboronation). | Use Boronic Esters (BPin) or MIDA boronates .[1] Switch base to mild KF or K₃PO₄. |

Mechanistic Visualization: The Catalytic Cycle

Figure 2: Catalytic cycle highlighting the specific risk of amine coordination (Trap) which necessitates the use of bulky ligands or protection strategies.

References

-

Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling with Amines and Hindered Substrates." Journal of the American Chemical Society, 2007.[3]

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[4][5] Chemical Reviews, 1995.[4]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014.

-

BenchChem Application Note. "Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid (Analogous Steric/Electronic Systems)."

-

Organic Chemistry Portal. "Suzuki Coupling: Mechanism and Recent Developments."

Sources

Preparation of 5-HT1A receptor ligands using brominated phenoxyethylamines

Abstract & Introduction

The serotonin 1A receptor (5-HT1A) is a G-protein-coupled receptor (GPCR) implicated in the pathophysiology of anxiety, depression, and schizophrenia. Developing selective high-affinity ligands for 5-HT1A is critical for elucidating serotonergic signaling pathways and drug discovery.

This application note details the synthesis and biological evaluation of 1-[2-(4-bromophenoxy)ethyl]-4-(2-methoxyphenyl)piperazine (BPMP) , a representative ligand derived from a brominated phenoxyethylamine scaffold. The inclusion of the bromine atom on the phenoxy ring exploits specific hydrophobic pockets and halogen-bonding interactions within the receptor binding site, often resulting in sub-nanomolar affinity (

We provide a validated, two-step synthetic protocol, structural characterization standards, and a robust radioligand binding assay using [³H]-8-OH-DPAT to determine binding affinity (

Chemical Strategy & Rationale

The design of 5-HT1A ligands generally follows a pharmacophore model consisting of an arylpiperazine "head" group (which binds to Asp3.32) linked by a polymethylene chain to a terminal aromatic "tail" group.

-

The Head Group: 1-(2-Methoxyphenyl)piperazine (2-MPP) is selected for its proven ability to anchor the ligand via ionic interaction with the conserved aspartate residue in the receptor's transmembrane domain (TM3).

-

The Linker: An ethyl chain provides the optimal distance (approx. 5.6 Å) between the basic nitrogen and the aromatic tail.[1]

-

The Tail Group (Brominated Phenoxy): The 4-bromophenoxy moiety serves as a lipophilic anchor. The bromine substituent enhances membrane permeability and can engage in specific halogen-bonding interactions with aromatic residues (e.g., Trp, Phe) in the receptor's extracellular loops, significantly improving selectivity over

-adrenergic and D2 dopamine receptors.

Protocol 1: Chemical Synthesis

Objective: Synthesize 1-[2-(4-bromophenoxy)ethyl]-4-(2-methoxyphenyl)piperazine (BPMP). Scale: 10 mmol input.

Reagents & Equipment

-

Reagents: 4-Bromophenol (99%), 1,2-Dibromoethane, 1-(2-Methoxyphenyl)piperazine, Potassium Carbonate (

), Acetonitrile (ACN), Acetone. -

Equipment: Round-bottom flasks, Reflux condenser, Magnetic stirrer, Rotary evaporator, Silica gel column.

Step-by-Step Methodology

Step A: Synthesis of the Linker Intermediate (O-Alkylation)

-

Dissolve 4-Bromophenol (1.73 g, 10 mmol) in anhydrous Acetone (50 mL).

-

Add anhydrous

(4.14 g, 30 mmol) and stir at room temperature for 15 minutes. -

Add 1,2-Dibromoethane (9.4 g, 50 mmol, 5 equiv.) dropwise to minimize dimerization.

-

Reflux the mixture at 60°C for 12 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue via silica gel column chromatography (eluent: Hexane) to yield 1-bromo-2-(4-bromophenoxy)ethane as a white solid.

Step B: Coupling with Arylpiperazine (N-Alkylation)

-

Dissolve 1-(2-Methoxyphenyl)piperazine (1.92 g, 10 mmol) in Acetonitrile (40 mL).

-

Add 1-bromo-2-(4-bromophenoxy)ethane (2.80 g, 10 mmol) from Step A.

-

Add Triethylamine (TEA) (1.5 mL) or

(2.0 g) as a base scavenger. -

Reflux at 80-85°C for 8–12 hours. Monitor consumption of the bromide intermediate by TLC (DCM/MeOH 95:5).

-

Workup: Evaporate solvent. Resuspend residue in DCM (50 mL) and wash with water (

mL) and brine ( -

Dry organic layer over

and concentrate. -

Final Purification: Recrystallize from Ethanol or purify via column chromatography (DCM/MeOH) to obtain the final ligand BPMP .

Visual Workflow: Synthetic Pathway

Figure 1: Synthetic route for the preparation of the brominated phenoxyethylamine ligand (BPMP).

Protocol 2: Structural Validation

Trustworthiness relies on rigorous characterization. The following data must be obtained to validate the ligand identity before biological testing.

| Technique | Expected Signal / Parameter | Structural Assignment |

| Phenoxy and Piperazine aryl protons | ||

| Piperazine ring protons | ||

| HRMS (ESI) | Calc: 391.09, Obs: | |

| Melting Point | Sharp range ( | Indicates high purity (>98%) |

Protocol 3: Biological Evaluation (Radioligand Binding)

Objective: Determine the affinity (

Materials

-

Receptor Source: Membranes from CHO-K1 cells stably expressing human 5-HT1A receptors (commercially available or in-house prep).

-

Radioligand: [³H]-8-OH-DPAT (Specific Activity ~100–170 Ci/mmol). Note: 8-OH-DPAT is a selective 5-HT1A agonist.

-

Non-Specific Binding (NSB) Control: 10

M Serotonin (5-HT) or 10 -

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

, 0.1% Ascorbic Acid (to prevent oxidation).

Step-by-Step Methodology

-

Preparation:

-

Thaw membrane aliquots and dilute in Assay Buffer to yield ~5–10

g protein per well. -

Prepare serial dilutions of the test compound (BPMP) in DMSO (Final assay concentration of DMSO < 1%). Range:

M to

-

-

Incubation Setup (96-well plate):

-

Reaction:

-

Incubate plates at 25°C for 60 minutes to reach equilibrium.

-

-

Termination:

-

Rapidly filter through Whatman GF/B glass fiber filters (presoaked in 0.3% Polyethyleneimine (PEI) for 1 hour to reduce non-specific filter binding).

-

Wash filters

with ice-cold Tris buffer using a cell harvester.

-

-

Quantification:

-

Transfer filters to scintillation vials (or use melt-on scintillator sheets).

-

Add scintillation cocktail and count radioactivity (CPM) in a Liquid Scintillation Counter.[5]

-

Data Analysis

Calculate the inhibition constant (

- : Concentration of BPMP displacing 50% of specific radioligand binding.

- : Concentration of [³H]-8-OH-DPAT used (1 nM).

- : Dissociation constant of the radioligand (typically ~0.8–1.0 nM for 8-OH-DPAT).

Visual Workflow: Binding Assay

Figure 2: Workflow for the high-throughput radioligand binding assay.

Troubleshooting & Optimization

-

Low Yield in Step A: If the bis-alkylation product (diphenoxyethane) dominates, increase the excess of 1,2-dibromoethane to 10 equivalents.

-

High Non-Specific Binding (Assay): Ensure filters are soaked in PEI. If NSB > 20% of Total Binding, wash filters more aggressively or reduce membrane protein concentration.

-

Solubility Issues: If BPMP precipitates in the assay buffer, ensure the DMSO stock is fully dissolved and avoid freeze-thaw cycles. Do not exceed 1% DMSO in the final assay volume.

References

-

IUPHAR/BPS Guide to PHARMACOLOGY. (2024). 8-OH-DPAT Activity and Binding Data. Retrieved from [Link]

-

BindingDB. (2024). Assay Summary for 5-HT1A Radioligand Binding. Retrieved from [Link]

-

Mokrosz, J. L., et al. (1994). Structure-activity relationship studies of CNS agents.[6][7] Part 16: Synthesis and 5-HT1A receptor binding affinities of new 1-[2-(substituted phenoxy)ethyl]-4-arylpiperazines. Archiv der Pharmazie. (Contextual adaptation from general literature on arylpiperazine synthesis).

-

Gifford Bioscience. (2024). Radioligand Binding Assay Protocol. Retrieved from [Link]

Sources

- 1. ijpsonline.com [ijpsonline.com]

- 2. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Assay in Summary_ki [bindingdb.org]

- 4. Development of selective agents targeting serotonin 5HT1A receptors with subnanomolar activities based on a coumarin core - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Revolutionizing C-N Bond Formation: A Guide to Buchwald-Hartwig Amination of 2-Bromo-6-methoxyphenoxy Intermediates

Authoritative Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has transformed the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, natural products, and advanced materials.[1][2][3] This guide offers an in-depth exploration of the Buchwald-Hartwig amination, with a specific focus on its application to the challenging yet valuable class of 2-bromo-6-methoxyphenoxy intermediates. These substrates are of significant interest in medicinal chemistry due to the prevalence of the 2-aminophenoxy moiety in biologically active compounds.

Theoretical Framework: Understanding the Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination lies in a well-defined palladium-based catalytic cycle. A comprehensive understanding of this mechanism is paramount for reaction optimization and troubleshooting.

The generally accepted mechanism involves the following key steps:[1][4][5][6]

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl bromide (Ar-Br), forming a Pd(II) intermediate. The reactivity order for aryl halides is generally Ar-I > Ar-Br > Ar-Cl.[5] However, aryl iodides can sometimes inhibit the catalyst.[5]

-

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.

-

Reductive Elimination: This is the product-forming step where the C-N bond is forged, yielding the desired arylamine product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.

A potential side reaction is β-hydride elimination from the palladium-amido intermediate, which can lead to hydrodehalogenation of the starting aryl halide and formation of an imine.[1]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Reaction Components and Considerations for 2-Bromo-6-methoxyphenoxy Substrates

The success of the Buchwald-Hartwig amination of 2-bromo-6-methoxyphenoxy intermediates hinges on the judicious selection of several key components. The steric hindrance and electronic properties of this particular substrate class necessitate careful optimization.

Palladium Precatalyst and Ligand Selection

The choice of the palladium source and, more critically, the phosphine ligand is a determining factor for catalytic activity and substrate scope.[1] While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, preformed palladium precatalysts often offer superior reactivity and reproducibility by ensuring efficient generation of the active Pd(0) species.[5]

For sterically hindered substrates like 2-bromo-6-methoxyphenoxy derivatives, bulky electron-rich phosphine ligands are generally required to promote both the oxidative addition and the reductive elimination steps.[1][7][8]

Table 1: Commonly Employed Ligands for Buchwald-Hartwig Amination of Aryl Bromides

| Ligand | Structure | Key Features | Typical Applications |

| Josiphos-type Ligands (e.g., CyPF-tBu) | Ferrocene-based | Highly efficient for a broad range of substrates. | General purpose, including sterically hindered couplings. |

| Biarylphosphine Ligands (e.g., XPhos, SPhos, RuPhos) | Bulky and electron-rich | Excellent for challenging substrates, including aryl chlorides and sterically hindered amines. | Sterically demanding couplings, reactions at lower temperatures. |

| Buchwald's Dialkylbiaryl Phosphine Ligands | Highly tunable | A wide array of ligands with varying steric and electronic properties.[9] | Broad applicability, often requiring screening to find the optimal ligand. |

| DPPF (1,1'-Bis(diphenylphosphino)ferrocene) | Bidentate ligand | One of the earlier developed effective ligands.[1] | Less sterically demanding substrates. |

| BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) | Bidentate ligand | Effective for coupling primary amines.[1] | Primary amines and less hindered aryl halides. |

The Crucial Role of the Base

The base plays a multifaceted role in the Buchwald-Hartwig amination. Its primary function is to deprotonate the amine, but it can also influence the nature of the active catalyst.[6] Strong, non-nucleophilic bases are typically employed.

Commonly Used Bases:

-

Sodium tert-butoxide (NaOtBu): A widely used and effective base.

-

Potassium tert-butoxide (KOtBu): Similar to NaOtBu.

-

Lithium bis(trimethylsilyl)amide (LHMDS): A strong, non-nucleophilic base suitable for substrates with base-sensitive functional groups.[4]

-

Cesium carbonate (Cs₂CO₃) and Potassium phosphate (K₃PO₄): Weaker bases that can be effective in certain systems, particularly with more reactive aryl halides.[10]

For 2-bromo-6-methoxyphenoxy intermediates, a strong base like NaOtBu is often the starting point for optimization.

Solvent Selection

The choice of solvent is critical for ensuring the solubility of all reaction components and for stabilizing the catalytic species. Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation.

Typical Solvents:

-

Toluene: A common and effective solvent for many Buchwald-Hartwig reactions.

-

Dioxane: Another frequently used solvent, though its higher boiling point might be a consideration.

-

Tetrahydrofuran (THF): A more polar option that can be beneficial for solubility.

-

tert-Butanol (t-BuOH): Can be used, sometimes in combination with other solvents.[4]

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromo-6-methoxyphenoxybenzene with a Primary Amine

This protocol provides a general procedure for the coupling of a 2-bromo-6-methoxyphenoxy intermediate with a primary amine. Note: This is a representative protocol and may require optimization for specific substrates. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

Materials and Reagents

-

2-Bromo-6-methoxyphenoxy derivative (1.0 equiv)

-

Primary amine (1.2-1.5 equiv)

-

Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%)

-

Ligand (if not using a precatalyst, e.g., XPhos, 1.2-6 mol%)

-

Sodium tert-butoxide (1.5-2.0 equiv)

-

Anhydrous, degassed toluene (to achieve a concentration of 0.1-0.5 M)

-

Anhydrous ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Reaction Setup

Caption: Workflow for setting up the Buchwald-Hartwig amination reaction.

-

To a dry Schlenk flask equipped with a magnetic stir bar, add the 2-bromo-6-methoxyphenoxy derivative, the palladium precatalyst, and the sodium tert-butoxide.

-

Seal the flask with a septum and purge with an inert gas.

-

Add the anhydrous, degassed toluene via syringe, followed by the primary amine.

-

Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

Reaction and Monitoring

-

Immerse the reaction flask in a preheated oil bath at the desired temperature (typically 80-110 °C).[11]

-

Stir the reaction mixture vigorously.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[11]

Work-up and Purification

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[12]

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting Common Issues

Even with a well-designed protocol, challenges can arise. Below are some common problems and potential solutions.

Table 2: Troubleshooting Guide for Buchwald-Hartwig Amination

| Observation | Potential Cause | Suggested Solution(s) |

| Low or no conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. Use a fresh batch of catalyst. |

| Suboptimal ligand | Screen a panel of bulky phosphine ligands (e.g., XPhos, RuPhos, BrettPhos). | |

| Insufficiently strong base | Switch to a stronger base like LHMDS. | |

| Low reaction temperature | Increase the reaction temperature, but be mindful of potential substrate or product decomposition. | |

| Formation of palladium black | Catalyst decomposition | This indicates the palladium has precipitated out of the catalytic cycle.[11] Lower the reaction temperature and/or use a more stabilizing ligand. |

| Hydrodehalogenation of the starting material | β-hydride elimination | This can be more prevalent with certain amines.[1] Try a different ligand or lower the reaction temperature. |

| Incomplete reaction | Catalyst poisoning | The amine or another functional group on the substrate may be coordinating to the palladium center. Adding a slight excess of the ligand can sometimes mitigate this.[13] |

| Poor solubility of reagents | Try a different solvent or a solvent mixture to ensure all components are dissolved.[11] |

Applications in Drug Discovery

The 2-amino-6-methoxyphenoxy scaffold is a key structural element in numerous biologically active molecules. The ability to efficiently synthesize a diverse range of analogs through the Buchwald-Hartwig amination is of immense value in drug discovery programs. For instance, substituted aminopyrimidines containing this moiety have been identified as potent cyclin-dependent kinase (CDK) inhibitors with potential as anticancer agents.[14] The methoxy group itself is a common feature in many approved drugs, where it can improve binding affinity, physicochemical properties, and metabolic stability.[15] Furthermore, aminothiophene and benzothiazole derivatives, which can be accessed through related C-N coupling strategies, exhibit a wide range of biological activities, including anti-inflammatory and antimicrobial properties.[16][17]

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines, and its application to 2-bromo-6-methoxyphenoxy intermediates opens up avenues for the rapid generation of compound libraries for drug discovery and development. A thorough understanding of the reaction mechanism, careful selection of the catalyst system and reaction conditions, and a systematic approach to troubleshooting are essential for achieving high yields and purity. The protocols and insights provided in this guide serve as a comprehensive resource for researchers navigating the challenges and opportunities presented by this powerful cross-coupling reaction.

References

-

Buchwald–Hartwig amination. In: Wikipedia. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]

-

Singleton, D. A. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. 2020, 10 (24), 14647–14655. [Link]

-

The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]

-

Li, X. The Asymmetric Buchwald–Hartwig Amination Reaction. Asian Journal of Organic Chemistry. [Link]

-

Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Bera, S. S.; et al. Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Chemical Reviews. 2025. [Link]

-

Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]

-

Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

-

Torborg, C.; Beller, M. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis. [Link]

-

Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]

-

Specific Solvent Issues with Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

“Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands". ResearchGate. [Link]

-

Bruneau, A.; et al. Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction. The Journal of Organic Chemistry. 2013, 78 (10), 5036–5045. [Link]

-

Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]

-

Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]

-

2-Bromo-6-methoxyphenol. PubChem. [Link]

-

Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. SciSpace. [Link]

-

Chu, X.-J.; et al. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry. 2006, 49 (22), 6549–6560. [Link]

-

Process for the synthesis of 2-methoxy-6-bromo-naphthalene. European Patent Office. [Link]

- Process for the manufacture of 2-bromo-6-methoxynaphthalene.

-

Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. IOSR Journal. [Link]

-

Amino Acetophenones for Natural Product Analogs. Encyclopedia MDPI. [Link]

-

Applications substituted 2-aminothiophenes in drug design. ResearchGate. [Link]

-

The role of the methoxy group in approved drugs. ResearchGate. [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. entegris.com [entegris.com]

- 10. uwindsor.ca [uwindsor.ca]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. iosrjournals.org [iosrjournals.org]

- 17. researchgate.net [researchgate.net]

Application Note: Synthesis of Bromo-Carvedilol Analogs via 2-Bromo-6-methoxyphenoxyethylamine

Introduction & Rationale

Carvedilol is a third-generation non-selective

This Application Note details the synthesis of a specific halogenated analog of Carvedilol. The incorporation of a bromine atom onto the phenoxy ring (via the intermediate 2-bromo-6-methoxyphenoxyethylamine ) is a strategic modification in Medicinal Chemistry (SAR studies) to:

-

Modulate Lipophilicity (LogP): Halogenation alters membrane permeability and metabolic stability.

-

Create Cross-Coupling Handles: The aryl bromide serves as a versatile "handle" for further diversification via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to generate libraries of "Super-Carvedilol" derivatives.

Retrosynthetic Analysis

The synthesis is convergent, involving the coupling of two key building blocks:

-

Fragment A (Electrophile): 4-(oxiran-2-ylmethoxy)-9H-carbazole (Standard Carvedilol epoxide).

-

Fragment B (Nucleophile): 2-(2-bromo-6-methoxyphenoxy)ethanamine (The target custom linker).

Chemical Background & Safety

-

Target Molecule: 1-(9H-carbazol-4-yloxy)-3-[2-(2-bromo-6-methoxyphenoxy)ethylamino]propan-2-ol.

-

Critical Impurity Warning: A common pitfall in Carvedilol synthesis is the formation of the "Bis-impurity" (Impurity B in EP/USP), formed when the product secondary amine reacts with another equivalent of epoxide. This protocol utilizes a stoichiometric excess of the amine to suppress this side reaction.

Key Reagents Table

| Reagent | CAS No. | MW ( g/mol ) | Role | Hazards |

| 4-(Oxiran-2-ylmethoxy)-9H-carbazole | 51997-51-4 | 239.27 | Electrophile | Irritant, Mutagenic potential |

| 2-Bromo-6-methoxyphenol | 28165-49-3 | 203.03 | Precursor | Irritant |

| N-(2-Bromoethyl)phthalimide | 574-98-1 | 254.08 | Alkylating Agent | Skin Sensitizer |

| Hydrazine Hydrate (80%) | 7803-57-8 | 50.06 | Deprotection | Toxic, Carcinogen, Corrosive |

| Potassium Carbonate | 584-08-7 | 138.21 | Base | Irritant |

Experimental Protocols

Phase 1: Synthesis of the Linker (2-bromo-6-methoxyphenoxyethylamine)

Rationale: This amine is not a standard commodity chemical.[2] We synthesize it via the Gabriel Synthesis method to avoid over-alkylation seen in direct alkylation with chloroethylamines.

Step 1.1: Alkylation

-

Setup: Equip a 500 mL 3-neck round-bottom flask (RBF) with a reflux condenser, nitrogen inlet, and mechanical stirrer.

-

Dissolution: Dissolve 2-bromo-6-methoxyphenol (10.0 g, 49.2 mmol) in anhydrous DMF (100 mL).

-

Base Addition: Add anhydrous

(13.6 g, 98.4 mmol, 2.0 equiv). Stir at RT for 15 min to form the phenoxide. -

Reaction: Add N-(2-bromoethyl)phthalimide (13.7 g, 54.1 mmol, 1.1 equiv).

-

Heating: Heat the mixture to 90°C for 6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Pour reaction mixture into ice-water (400 mL). The phthalimide intermediate will precipitate as an off-white solid. Filter, wash with water, and dry in a vacuum oven at 50°C.

Step 1.2: Deprotection (Hydrazinolysis)

-

Suspension: Suspend the dried phthalimide intermediate (from Step 1.1) in Ethanol (150 mL).

-

Cleavage: Add Hydrazine hydrate (80% aq., 5.0 equiv) dropwise.

-

Reflux: Reflux for 4 hours. A bulky white precipitate (phthalhydrazide byproduct) will form.

-

Isolation:

-

Cool to RT.

-

Acidify with 2N HCl to pH ~2 (dissolves the amine, precipitates phthalhydrazide fully).

-

Filter off the solid phthalhydrazide.

-

Basify the filtrate with 20% NaOH to pH >12.

-

Extract with Dichloromethane (DCM) (3 x 50 mL).

-

Dry organic layer over

and concentrate in vacuo.

-

-

Product: 2-(2-bromo-6-methoxyphenoxy)ethanamine is obtained as a pale yellow oil.

Phase 2: Coupling (Epoxide Opening)

Rationale: To prevent the secondary amine product from reacting with a second epoxide molecule (Bis-impurity), we use a 2.5 molar excess of the amine.

-

Setup: 250 mL RBF with reflux condenser.

-

Reagents: Charge 4-(oxiran-2-ylmethoxy)-9H-carbazole (5.0 g, 20.9 mmol) and 2-(2-bromo-6-methoxyphenoxy)ethanamine (12.8 g, 52.2 mmol, 2.5 equiv).

-

Solvent: Add Monoglyme (Dimethoxyethane) or Isopropanol (50 mL).

-

Note: Monoglyme often provides cleaner kinetics for this specific opening than alcohols.

-

-

Reaction: Heat to reflux (approx 80-85°C) for 6–8 hours.

-

In-Process Control (IPC): HPLC/TLC must show <1% residual epoxide.

-

-

Workup & Recovery:

-

Amine Recovery: Dissolve residue in Toluene. Wash with water.[6] The excess primary amine is more soluble in the organic phase than the polar amino-alcohol product? Correction: Both are organic soluble.

-

Purification Strategy: Dissolve crude in Ethyl Acetate.[5][6][7] Add oxalic acid (1 equiv relative to theoretical product) to precipitate the oxalate salt of the Carvedilol analog, leaving excess primary amine in solution.

-

Crystallization: Recrystallize the salt or free base from Ethyl Acetate/Methanol.

Visualization & Workflow

Reaction Scheme & Logic

Caption: Convergent synthesis pathway highlighting the critical suppression of the Bis-impurity via amine stoichiometry.

Experimental Workflow

Caption: Step-by-step operational workflow from raw materials to purified analog.

Quality Control & Characterization

Analytical Specifications

To ensure the synthesized analog meets "Reference Standard" quality for biological testing:

-

HPLC Purity: >98.0% (Area normalization).

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Gradient 20-90% B over 20 min.

-

Detection: UV at 240 nm and 285 nm (Carbazole characteristic absorption).

-

-

Impurity Limits:

-

Structural Confirmation (NMR):

-

1H NMR (DMSO-d6): Look for the characteristic carbazole aromatic protons (7.0-8.2 ppm), the phenoxy-ethyl side chain triplets (~4.1 ppm), and the distinctive methoxy singlet (~3.8 ppm).

-

Diagnostic Shift: The proton adjacent to the bromine on the phenoxy ring will show a downfield shift compared to standard Carvedilol.

-

References

-

Boehringer Mannheim GmbH. (1985). US Patent 4,503,067: Carbazolyloxy-propanolamines, pharmaceutical compositions containing them and process for their preparation.Link

-

Connect Journals. (2013). Synthesis and characterization of pharmacopeial impurities of an antihypertensive drug, Carvedilol.[6][8][9] Indian Journal of Heterocyclic Chemistry.[6] Link

-

BenchChem. (2025).[5][10] Application Notes: Ethyl 2-(2-bromo-6-formylphenoxy)acetate in Medicinal Chemistry. (Provides context on bromo-phenoxy scaffolds). Link

-

Scholars Research Library. (2010). A New and Alternate Synthesis of Carvedilol.[1][6] Der Pharma Chemica, 2(1): 202-208. Link

-

Zambon Group. (2006).[7] WO2006061364A1: Process for the preparation of carvedilol and its enantiomers.[7] (Describes ethyl acetate/amine excess strategy). Link

Sources

- 1. jetir.org [jetir.org]

- 2. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. connectjournals.com [connectjournals.com]

- 7. WO2006061364A1 - Process for the preparation of carvedilol and its enantiomers - Google Patents [patents.google.com]

- 8. tsijournals.com [tsijournals.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: Strategic N-Protection of 2-(2-Bromo-6-methoxyphenoxy)ethan-1-amine

Introduction: The Critical Role of Amine Protection in Synthesis

In the intricate landscape of multi-step organic synthesis, particularly within medicinal chemistry and drug development, the strategic protection and deprotection of functional groups is a cornerstone of success. Amines, being nucleophilic and basic, often require temporary masking to prevent unwanted side reactions and to direct the reactivity of a molecule towards a desired transformation. The choice of the protecting group is a critical decision, dictated by the overall synthetic strategy and the chemical tolerance of the substrate.

This guide provides an in-depth technical overview and detailed protocols for the N-protection of a key synthetic intermediate, 2-(2-Bromo-6-methoxyphenoxy)ethan-1-amine. We will explore the application of three of the most robust and widely utilized amine protecting groups: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). The causality behind experimental choices, self-validating protocols, and authoritative grounding form the core of this document, designed for researchers, scientists, and drug development professionals.

Strategic Selection of the Protecting Group

The selection of an appropriate N-protecting group is paramount and depends on the stability of the substrate to the conditions required for both protection and subsequent deprotection. The presence of the bromo and methoxy functionalities on the aromatic ring of our target molecule must be considered.

-

tert-Butoxycarbonyl (Boc): The Boc group is a staple in organic synthesis due to its ease of introduction and its convenient removal under acidic conditions.[1][2] It is stable to a wide range of nucleophiles, bases, and catalytic hydrogenation conditions, making it a versatile choice.[3]

-

Benzyloxycarbonyl (Cbz or Z): The Cbz group is prized for its stability under mild acidic and basic conditions.[4] Its primary mode of cleavage is through catalytic hydrogenolysis, which offers a mild and clean deprotection method.[5][6] This is particularly useful when acid-labile groups are present elsewhere in the molecule.

-

9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is defined by its lability to mild basic conditions, typically using a secondary amine like piperidine.[7][8] This orthogonality to acid-labile (like Boc) and hydrogenolysis-labile (like Cbz) groups makes it indispensable in complex syntheses, most notably in solid-phase peptide synthesis (SPPS).[8]

Comparative Overview of Protecting Groups

| Protecting Group | Reagent | Stability | Deprotection Conditions | Byproducts |

| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Base, Hydrogenolysis, Nucleophiles | Strong Acid (e.g., TFA, HCl)[9][10] | Isobutylene, CO₂ |

| Cbz | Benzyl chloroformate (Cbz-Cl) | Mild Acid/Base | Catalytic Hydrogenolysis (H₂, Pd/C)[5][11] | Toluene, CO₂ |

| Fmoc | Fmoc-Cl or Fmoc-OSu | Acid, Hydrogenolysis | Mild Base (e.g., 20% Piperidine in DMF)[8][12] | Dibenzofulvene-piperidine adduct |

Decision Workflow for Protecting Group Selection

The following diagram illustrates a logical workflow for selecting an appropriate protecting group based on the requirements of a synthetic route.

Caption: Decision-making workflow for amine protecting group selection.

Reaction Mechanisms: The Chemistry of Protection

Understanding the mechanism of each protection reaction is key to optimizing conditions and troubleshooting potential issues.

Boc Protection Mechanism

The reaction proceeds via a nucleophilic acyl substitution where the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[13] The resulting tetrahedral intermediate collapses, eliminating a tert-butyl carbonate leaving group, which then decomposes into carbon dioxide and tert-butanol.[14]

Caption: Simplified mechanism of Boc protection.

Cbz Protection Mechanism

The protection with benzyl chloroformate (Cbz-Cl) is a classic Schotten-Baumann reaction.[15] The amine attacks the highly reactive acid chloride, and the liberated hydrochloric acid is neutralized by a base present in the reaction mixture.[6][16]

Caption: Simplified mechanism of Cbz protection.

Fmoc Protection Mechanism

Similar to Cbz protection, the reaction with Fmoc-Cl involves a nucleophilic attack of the amine on the carbonyl carbon of the chloroformate.[17][18] The use of Fmoc-OSu is often preferred as it is more stable and reduces side reactions.[7] A base is required to neutralize the acid byproduct.

Caption: Simplified mechanism of Fmoc protection.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Benzyl chloroformate is a lachrymator and should be handled with extreme care.[19]

Protocol 1: N-Boc Protection

This protocol details the synthesis of tert-butyl (2-(2-bromo-6-methoxyphenoxy)ethyl)carbamate.

Materials and Reagents

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 2-(2-Bromo-6-methoxyphenoxy)ethan-1-amine | 246.10 | 1.00 g | 4.06 | 1.0 |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 0.97 g | 4.47 | 1.1 |

| Triethylamine (TEA) | 101.19 | 0.85 mL | 6.09 | 1.5 |

| Dichloromethane (DCM) | - | 20 mL | - | - |

| 1 M HCl (aq) | - | 10 mL | - | - |

| Saturated NaHCO₃ (aq) | - | 10 mL | - | - |

| Brine | - | 10 mL | - | - |

| Anhydrous Na₂SO₄ | - | As needed | - | - |

Procedure

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(2-bromo-6-methoxyphenoxy)ethan-1-amine (1.00 g, 4.06 mmol) in dichloromethane (20 mL).

-

Base Addition: Add triethylamine (0.85 mL, 6.09 mmol) to the solution.

-

Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add di-tert-butyl dicarbonate (0.97 g, 4.47 mmol) portion-wise over 5 minutes.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed (typically 2-4 hours).

-

Workup: Dilute the reaction mixture with DCM (20 mL). Wash the organic layer sequentially with 1 M HCl (1 x 10 mL), saturated aqueous NaHCO₃ (1 x 10 mL), and brine (1 x 10 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-Boc protected amine.

Protocol 2: N-Cbz Protection

This protocol details the synthesis of benzyl (2-(2-bromo-6-methoxyphenoxy)ethyl)carbamate.

Materials and Reagents

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 2-(2-Bromo-6-methoxyphenoxy)ethan-1-amine | 246.10 | 1.00 g | 4.06 | 1.0 |

| Benzyl chloroformate (Cbz-Cl) | 170.59 | 0.62 mL | 4.47 | 1.1 |

| Sodium bicarbonate (NaHCO₃) | 84.01 | 0.68 g | 8.12 | 2.0 |

| Tetrahydrofuran (THF) | - | 15 mL | - | - |

| Water | - | 5 mL | - | - |

| Ethyl acetate | - | As needed | - | - |

| Brine | - | 10 mL | - | - |

| Anhydrous Na₂SO₄ | - | As needed | - | - |

Procedure

-

Setup: In a 100 mL round-bottom flask, dissolve 2-(2-bromo-6-methoxyphenoxy)ethan-1-amine (1.00 g, 4.06 mmol) and sodium bicarbonate (0.68 g, 8.12 mmol) in a mixture of THF (15 mL) and water (5 mL).

-

Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add benzyl chloroformate (0.62 mL, 4.47 mmol) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.[6]

-

Reaction: Allow the reaction to warm to room temperature and stir vigorously for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Workup: Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 10 mL).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the pure Cbz-protected product.

Protocol 3: N-Fmoc Protection

This protocol details the synthesis of (9H-fluoren-9-yl)methyl (2-(2-bromo-6-methoxyphenoxy)ethyl)carbamate.

Materials and Reagents

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 2-(2-Bromo-6-methoxyphenoxy)ethan-1-amine | 246.10 | 1.00 g | 4.06 | 1.0 |

| Fmoc-OSu | 337.32 | 1.51 g | 4.47 | 1.1 |

| Sodium bicarbonate (NaHCO₃) | 84.01 | 0.68 g | 8.12 | 2.0 |

| 1,4-Dioxane | - | 15 mL | - | - |

| Water | - | 15 mL | - | - |

| Diethyl ether | - | As needed | - | - |

| Dilute HCl (aq) | - | As needed | - | - |

Procedure

-

Setup: In a 100 mL round-bottom flask, dissolve 2-(2-bromo-6-methoxyphenoxy)ethan-1-amine (1.00 g, 4.06 mmol) and sodium bicarbonate (0.68 g, 8.12 mmol) in a 1:1 mixture of 1,4-dioxane and water (30 mL).

-

Reagent Addition: In a separate beaker, dissolve Fmoc-OSu (1.51 g, 4.47 mmol) in 1,4-dioxane (5 mL). Add this solution dropwise to the stirring amine solution at room temperature.[7]

-

Reaction: Stir the reaction mixture at room temperature overnight. Monitor for completion by TLC.

-

Workup: Dilute the reaction mixture with water (30 mL) and wash with diethyl ether (2 x 20 mL) to remove any unreacted Fmoc-OSu.

-

Precipitation: Carefully acidify the aqueous layer with dilute HCl to pH 2-3 while cooling in an ice bath. A white precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the Fmoc-protected amine.

Deprotection: The Other Half of the Strategy

A successful protection strategy is incomplete without a reliable deprotection protocol. The choice of deprotection must be orthogonal to other protecting groups and stable functionalities in the molecule.

General Deprotection Workflow

Caption: General workflow for the deprotection of a protected amine.

-

Boc Deprotection: Typically achieved by treating the protected amine with a strong acid like neat trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., 1,4-dioxane or methanol). The reaction is usually rapid, occurring within 1-2 hours at room temperature.[1][9]

-

Cbz Deprotection: The most common method is catalytic hydrogenolysis using H₂ gas and a palladium catalyst (e.g., 10% Pd/C) in a solvent like methanol, ethanol, or ethyl acetate.[6][20] This method is exceptionally clean, as the byproducts are volatile.

-

Fmoc Deprotection: This is performed under mild basic conditions. A solution of 20% piperidine in DMF is standard and typically removes the Fmoc group in under 30 minutes at room temperature.[8][21]

Senior Scientist Insights & Troubleshooting

-

Incomplete Boc Protection: If the reaction stalls, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[22] However, use DMAP judiciously as it can be difficult to remove during purification.

-

Cbz-Cl Quality: Benzyl chloroformate can degrade over time, especially if exposed to moisture.[19] Using a fresh bottle or a recently opened one is crucial for high yields. If the reaction is sluggish, this should be the first suspect.

-

Fmoc Deprotection Side Reactions: The dibenzofulvene byproduct generated during Fmoc deprotection is a Michael acceptor and can react with the newly liberated amine. Piperidine is used not only as the base but also to trap this byproduct, preventing side reactions.[8] Ensure thorough washing after deprotection to remove the adduct.

-

Solvent Choice: While DCM, THF, and dioxane are common, greener solvent alternatives should be considered where possible. For Cbz protection, polyethylene glycol (PEG) has been reported as an effective and environmentally benign reaction medium.[4][23]

-

Monitoring: TLC is an indispensable tool. For these reactions, using a combination of a non-polar eluent (hexane/ethyl acetate) and staining with ninhydrin (to visualize the primary amine starting material) and a UV lamp (to visualize the protected product) is highly effective.

References

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

- Carpino, L. A.; Han, G. Y. 9-Fluorenylmethoxycarbonyl amino-protecting group. J. Org. Chem.1972, 37 (22), 3404–3409.

- Royal Society of Chemistry. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Adv., 2021, 11, 12345-12350.

-

Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

- Bentham Science. Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Lett. Org. Chem., 2017, 14(5), 348-351.

-

Organic Chemistry Portal. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. [Link]

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]

-

YouTube. Boc Deprotection Mechanism | Organic Chemistry. [Link]

-

Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

-

Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]